

An In-depth Technical Guide to 3-Oxocyclohexanecarbonitrile

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of **3-Oxocyclohexanecarbonitrile**. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. While experimental data on the biological activity of this specific compound is limited in publicly available literature, its structural motifs—a ketone and a nitrile on a cyclohexane scaffold—suggest potential for further investigation in various therapeutic areas. This guide consolidates available data to facilitate future research and application.

Chemical Identity and Physicochemical Properties

3-Oxocyclohexanecarbonitrile, with the CAS number 17983-30-1, is a cyclic ketone and a nitrile.^{[1][2]} Its core structure is a cyclohexane ring substituted with a ketone group at position 3 and a nitrile group at position 1.

Table 1: Physicochemical Properties of **3-Oxocyclohexanecarbonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO	[1][3]
Molecular Weight	123.15 g/mol	[3][4]
CAS Number	17983-30-1	[1][3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point (Predicted)	270.8 ± 33.0 °C	[3]
Density (Predicted)	1.05 ± 0.1 g/cm ³	[3]
Storage Temperature	2-8°C	[3][5]
Topological Polar Surface Area	40.9 Å ²	[1][4]
Hydrogen Bond Acceptor Count	2	[1]
Hydrogen Bond Donor Count	0	[1]
Rotatable Bond Count	0	[1]
Exact Mass	123.068413911 Da	[4]
Monoisotopic Mass	123.068413911 Da	[1][4]

Synthesis

A common and effective method for the synthesis of **3-Oxocyclohexanecarbonitrile** is the conjugate addition of cyanide to an α,β -unsaturated ketone, specifically 2-cyclohexen-1-one.[3][6]

Experimental Protocol: Synthesis from 2-Cyclohexen-1-one[3][6]

This protocol describes the conversion of 2-cyclohexen-1-one to **3-oxocyclohexanecarbonitrile**.

Materials:

- 2-Cyclohexen-1-one
- Hydrogen Cyanide (HCN)
- Sodium Methanolate (Sodium Methoxide) solution (30%)
- Phosphoric Acid (85%)
- Inert atmosphere (e.g., Nitrogen or Argon)

Equipment:

- 500 ml glass flask with a stirrer
- Heating mantle
- Distillation apparatus (500 ml three-necked flask, column head, condenser, receiving flask)
- Zeolite boiling chips

Procedure:

- **Reaction Setup:** In a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one. Heat the flask to 140°C under an inert atmosphere.[3][6]
- **Catalyst Addition:** Add 1.2 g of a 30% sodium methanolate solution to the reaction mixture.[3][6]
- **Reagent Addition:** A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared. This mixture is then added dropwise to the vigorously stirred reaction mixture over a period of 5 hours. The reaction mixture will change color to a yellow-orange hue.[3][6]
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture at 145°C for an additional 30 minutes.[3][6]
- **Quenching and Safety Check:** To ensure the reaction is complete and safe for workup, the amount of free hydrogen cyanide in the reaction mixture should be determined using a

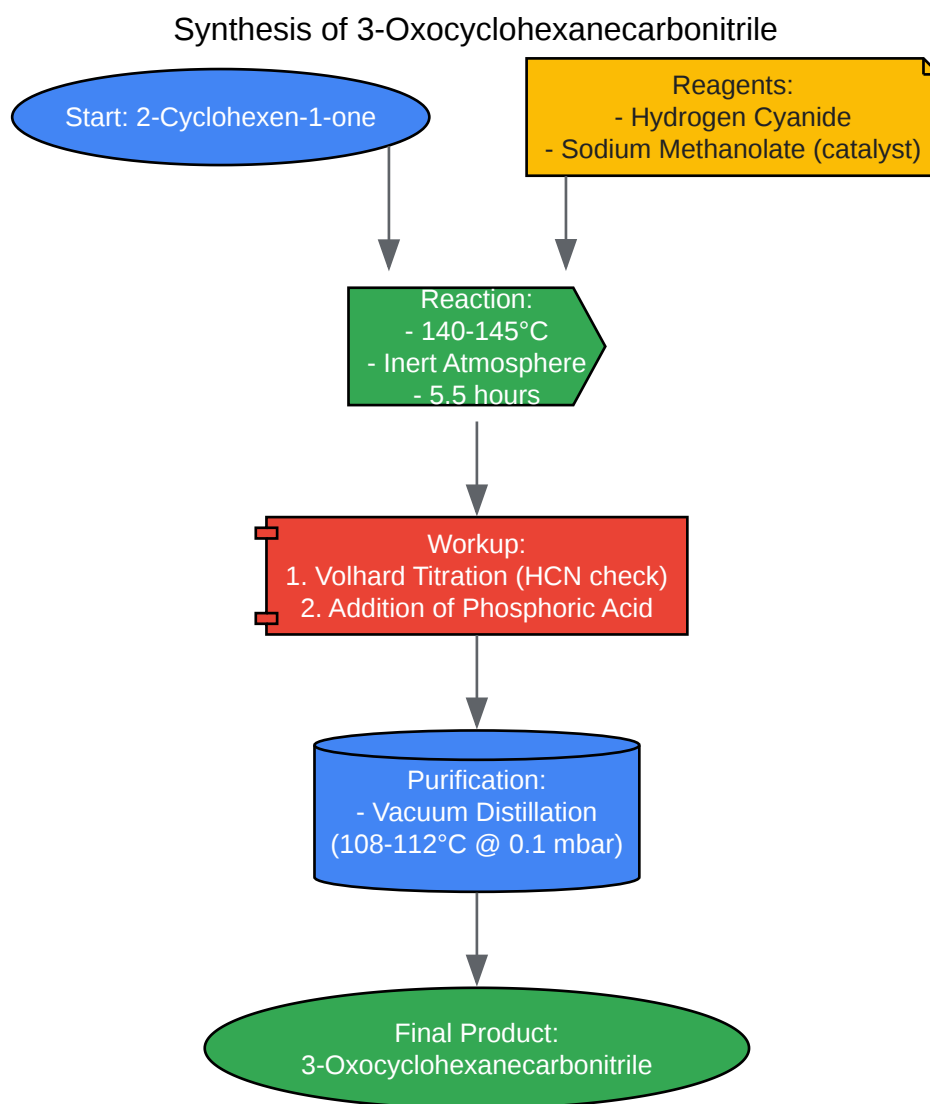
Volhard titration to confirm its absence.[\[3\]](#)[\[6\]](#)

- Stabilization: Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.[\[3\]](#)[\[6\]](#)
- Purification: The crude product is then transferred to a distillation apparatus. Distillation is carried out under reduced pressure (0.1 mbar), and the fraction is collected at 108-112°C.[\[3\]](#)[\[6\]](#)

Yield and Purity:

- The total yield is approximately 87.7% based on hydrogen cyanide.[\[3\]](#)[\[6\]](#)
- The purity of the distilled product is reported to be around 96%.[\[3\]](#)[\[6\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Oxocyclohexanecarbonitrile**.

Spectral Data

While a complete set of experimental spectra for racemic **3-Oxocyclohexanecarbonitrile** is not readily available in the public domain, data for the chiral analog, (R)-**3-Oxocyclohexanecarbonitrile**, provides valuable reference points.

Table 2: Spectral Data for (R)-3-Oxocyclohexanecarbonitrile

Technique	Observed Peaks/Signals
^1H NMR (CDCl_3)	δ 3.26–3.15 (m, 1H), 2.68–2.42 (m, 4H), 2.38–2.21 (m, 2H)
^{13}C NMR (CDCl_3)	δ 212.7, 120.8, 41.4, 36.7, 27.4, 25.6
FT-IR (KBr, cm^{-1})	3480, 2984, 2921, 2243, 1747, 1461, 1405, 1152, 1141, 908
HRMS (ESI)	m/z $[\text{M}+\text{H}]^+$ calcd for $\text{C}_6\text{H}_8\text{NO}$: 110.0606, found 110.0600

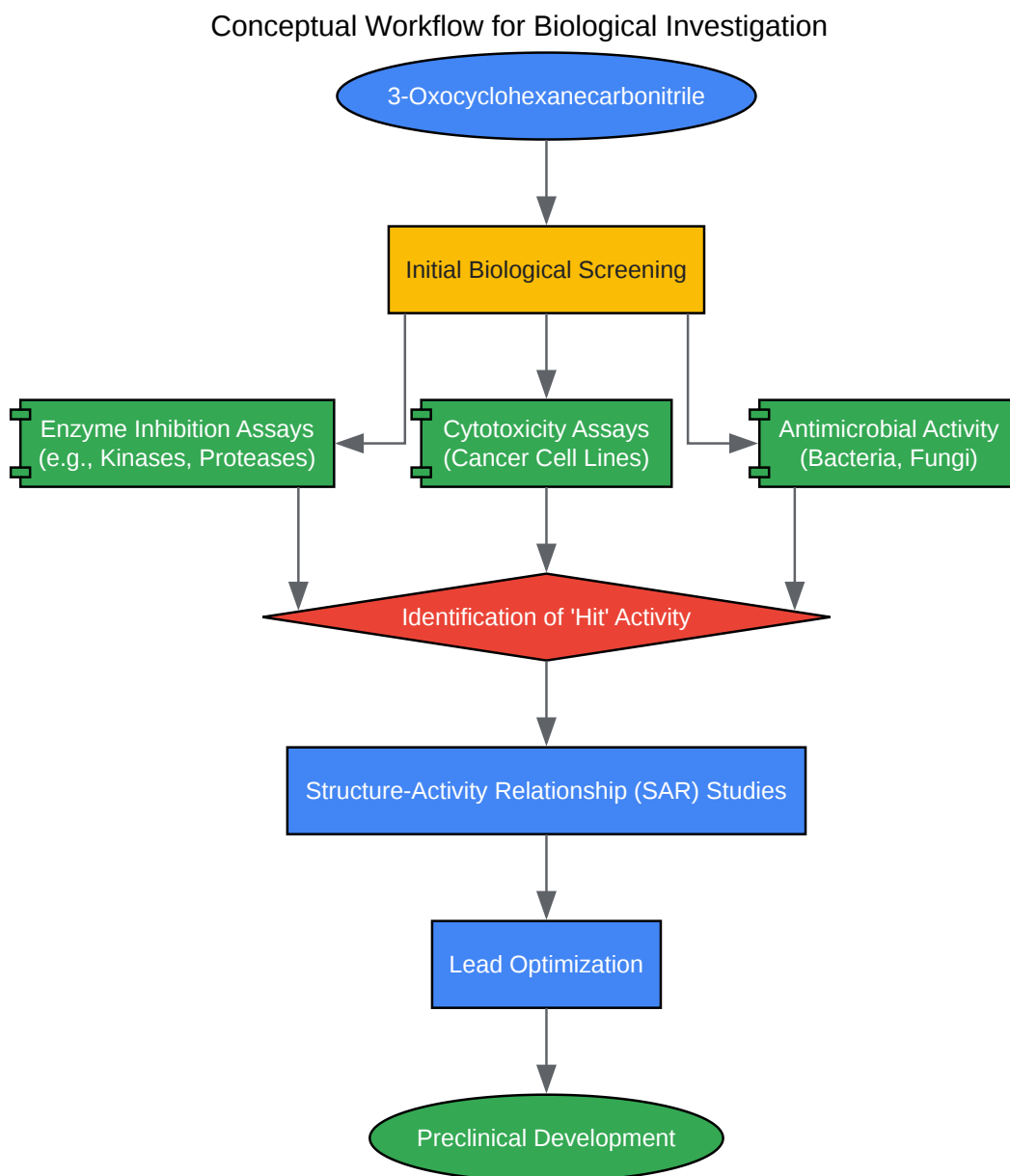
Potential for Biological Activity and Drug Development

Currently, there is a lack of specific studies on the biological activities of **3-Oxocyclohexanecarbonitrile** in the public domain. However, the presence of both a ketone and a nitrile functional group on a conformationally flexible cyclohexane ring suggests several avenues for potential pharmacological investigation.

- **Enzyme Inhibition:** The nitrile group can act as a hydrogen bond acceptor or a weak electrophile, potentially interacting with active sites of various enzymes. The ketone functionality can also participate in hydrogen bonding or undergo nucleophilic attack. This combination could be explored for the inhibition of enzymes such as kinases, proteases, or dehydrogenases.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Cytotoxic Activity:** Many small molecules containing nitrile and ketone moieties have been investigated for their cytotoxic effects against various cancer cell lines.[\[10\]](#)[\[11\]](#)[\[12\]](#) The potential of **3-Oxocyclohexanecarbonitrile** as an anticancer agent could be a subject of future research.
- **Scaffold for Medicinal Chemistry:** The cyclohexane ring provides a three-dimensional scaffold that can be further functionalized. The ketone can be reduced to a hydroxyl group,

and the nitrile can be hydrolyzed to a carboxylic acid or an amide, providing multiple points for chemical modification to develop analogs with improved potency and selectivity.[13]

Conceptual Workflow for Biological Investigation



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Caption: A conceptual workflow for exploring the biological potential of **3-Oxocyclohexanecarbonitrile**.

Safety and Handling

3-Oxocyclohexanecarbonitrile is classified as an acute toxic and irritant compound.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2]

Conclusion

3-Oxocyclohexanecarbonitrile is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities have not been extensively explored, its chemical structure presents a promising starting point for the design and development of novel therapeutic agents. This technical guide provides a foundational repository of information to aid researchers in their future investigations of this and related molecules.

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